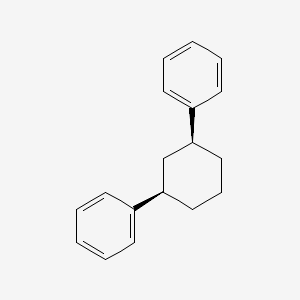
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a morpholinoethylamino group, a methyl group, a phenyl group, and an N-oxide functional group attached to the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide typically involves a multi-step process:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Morpholinoethylamino Group: The morpholinoethylamino group can be introduced through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a suitable base, such as potassium carbonate.
Oxidation to Form the N-oxide: The final step involves the oxidation of the pyridazine nitrogen to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can revert it to the parent pyridazine compound.
Substitution: The morpholinoethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized pyridazine derivatives.
Reduction: 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Research: It serves as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholinoethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
3-(2-Dimethylaminoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a dimethylamino group instead of a morpholino group.
3-(2-Piperidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a piperidino group instead of a morpholino group.
3-(2-Pyrrolidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a pyrrolidino group instead of a morpholino group.
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is unique due to the presence of the morpholinoethylamino group, which may confer distinct physicochemical properties, such as solubility and stability, as well as unique biological activity compared to its analogs.
特性
| 82239-53-0 | |
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-methyl-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21(22)9-11-23-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) |
InChIキー |
VVOSLVILPVVRLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCC[N+]2(CCOCC2)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



